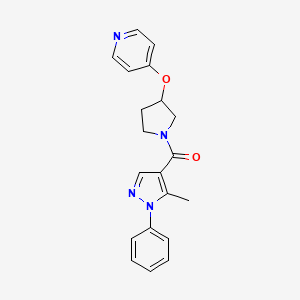

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone features a pyrazole core substituted with a methyl group at position 5 and a phenyl ring at position 1. The methanone group bridges this pyrazole moiety to a pyrrolidine ring, which is further functionalized with a pyridin-4-yloxy group at position 2.

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-15-19(13-22-24(15)16-5-3-2-4-6-16)20(25)23-12-9-18(14-23)26-17-7-10-21-11-8-17/h2-8,10-11,13,18H,9,12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSVNRVQGLGIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a β-keto ester with hydrazine hydrate under reflux conditions.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through the cyclization of an appropriate amine with a dihaloalkane.

Coupling Reactions: The final step involves coupling the pyrazole and pyrrolidine intermediates with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the carbonyl group, leading to alcohols.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a pyrazole ring, a pyrrolidine ring, and a pyridine moiety. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the condensation of a β-keto ester with hydrazine hydrate under reflux conditions.

- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized via cyclization of an appropriate amine with a dihaloalkane.

- Coupling Reactions : The final step involves coupling the pyrazole and pyrrolidine intermediates with a pyridine derivative using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including the target compound, exhibit notable antimicrobial activity. Studies have shown efficacy against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are significant, with studies demonstrating their ability to scavenge free radicals effectively. Common assays used to evaluate antioxidant capacity include DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation. Its mechanism of action likely involves modulation of specific inflammatory pathways .

Anticancer Potential

Preliminary studies suggest that compounds similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exhibit cytotoxic effects on various cancer cell lines. For instance, pyrazole derivatives have been tested against breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cells, showing promising results in inhibiting cell proliferation .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of pyrazole derivatives:

- Study on Antimicrobial Activity : A recent investigation demonstrated that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani, highlighting their potential as antifungal agents .

- Antioxidant Evaluation : In a study assessing antioxidant properties, several pyrazole compounds showed significant scavenging activity against free radicals, indicating their potential use in preventing oxidative stress-related diseases .

- Cytotoxicity Assays : Research involving cell-based assays using the MTT method revealed that certain pyrazole derivatives exhibited cytotoxic effects on multiple tumor cell lines, suggesting their role as potential anticancer agents .

Mechanism of Action

The mechanism of action of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The pyrazole and pyridine rings may facilitate binding through π-π interactions or hydrogen bonding with the target protein.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

| Compound Name | Core Structure | Substituents/Modifications | Biological Activity (Reported) | Reference |

|---|---|---|---|---|

| (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | Pyrazole + pyrrolidine | 5-methyl, 1-phenyl; pyrrolidine-3-(pyridin-4-yloxy) | Not reported (hypothesized kinase inhibition) | |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Dihydropyrazole + pyrazole | 1,3-diphenyl pyrazole; 3-phenyl dihydropyrazole | Antimicrobial (synthesis focus) | |

| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole + pyrazolopyrimidine | 3,5-dimethyl pyrazole; pyrazolo[3,4-d]pyrimidinylamino phenyl | Kinase inhibition (e.g., CDK2) | |

| [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone | Dihydropyrazole + indole | 1H-indol-3-yl substituent; pyridin-3-yl methanone | Anticancer (preliminary screening) | |

| {4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone | Pyrazolopyrimidine + piperidine | 4-methanesulfonyl-phenyl; piperidin-1-yl methanone | Kinase inhibition (e.g., JAK2/STAT3) |

Key Observations:

- Substituent Diversity : The target compound’s pyrrolidine-3-(pyridin-4-yloxy) group distinguishes it from analogs with dihydropyrazole () or piperidine () linkers. The pyridin-4-yloxy group may enhance solubility via hydrogen bonding .

- Heterocyclic Complexity : Compounds like the pyrazolopyrimidine derivative () exhibit expanded heterocyclic systems, which are associated with improved target selectivity in kinase inhibition .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (a common metric for binary fingerprint similarity, as noted in ), the target compound shares moderate similarity (~0.4–0.6) with pyrazole-based methanones in and . Lower similarity (~0.2–0.3) is observed with pyrazolopyrimidine derivatives (), reflecting divergent pharmacophoric features .

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule with significant potential in pharmacology due to its unique structural characteristics. This article explores its biological activity, synthesis, and pharmacological applications, supported by relevant data tables and case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 348.406 g/mol. Its structure features a pyrazole ring connected to a phenyl group, which is further linked to a pyrrolidine moiety containing a pyridine ring substituted with an ether functional group. These structural components suggest diverse interactions with biological targets, making it an attractive candidate for drug development.

Pharmacological Properties

The biological activity of this compound has been investigated through various studies, highlighting its potential in treating several conditions:

- Anti-inflammatory Activity : Similar pyrazole derivatives have shown promising anti-inflammatory effects, indicating that the compound may also possess such properties. For instance, derivatives have been reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly .

- Antimicrobial Activity : The compound's structural similarity to other pyrazole derivatives suggests potential antimicrobial effects. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Pyrazole derivatives are known for their anticancer properties. Research indicates that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyrazole | Pyrazole ring; methyl substitution | Antimicrobial |

| 4-Pyridinylmethanol | Pyridine ring; alcohol group | Antiviral |

| 3-(Pyridin-4-yloxy)aniline | Aniline derivative; ether linkage | Anticancer |

This comparison illustrates that while many compounds share similar substructures, the unique arrangement in This compound may confer specific biological activities that warrant further investigation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of arylhydrazines with appropriate carbonyl compounds.

- Pyrrolidine Derivative Synthesis : The pyrrolidine moiety can be synthesized via cyclization reactions involving amines and carbonyl compounds.

- Final Coupling Reaction : The final product is obtained by coupling the pyrazole and pyrrolidine derivatives through appropriate functional groups.

Each synthetic step requires optimization to maximize yield and purity.

Study on Anti-inflammatory Activity

In a study conducted by Selvam et al., several pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to standard drugs like indomethacin .

Antimicrobial Evaluation

Burguete et al. synthesized various pyrazole derivatives and tested them against Mycobacterium tuberculosis strains and common bacterial pathogens. The study found that specific compounds demonstrated significant antimicrobial activity, suggesting that modifications to the pyrazole framework could enhance efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology :

-

Step 1 : Cyclocondensation of precursors (e.g., pyrazole derivatives and pyrrolidine intermediates) under reflux with chloranil as an oxidizing agent in xylene (25–30 hours) .

-

Step 2 : Purification via recrystallization (methanol or DMF-EtOH mixtures) to remove by-products .

-

Key Variables : Reaction time, solvent polarity, and oxidant selection (e.g., chloranil vs. milder agents) critically impact yield and purity. For example, prolonged reflux in xylene increases cyclization efficiency but may degrade heat-sensitive substituents .

- Data Table :

| Reagent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Xylene/Chloranil | 140 | 65–70 | >95% |

| Ethanol/Acetic Acid | 80 | 45–50 | 85–90% |

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in its stereochemistry?

- Techniques :

- X-ray Crystallography : Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H···N interactions in pyrazole derivatives) .

- NMR Spectroscopy : H and C NMR distinguish substituent positions (e.g., pyridinyloxy vs. phenyl groups) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm) and pyridinyl ether (C–O–C, ~1250 cm) functionalities .

Advanced Research Questions

Q. What strategies mitigate side reactions during the acylation of pyrrolidine intermediates?

- Challenges : Competitive N- vs. O-acylation in pyrrolidin-3-ol derivatives can lead to regioisomeric by-products .

- Solutions :

- Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBS) ethers before acylation .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to favor carbonyl activation at the pyrrolidine nitrogen .

Q. How does the pyridinyloxy-pyrrolidine moiety influence biological activity, and what in silico tools predict target binding?

- Mechanistic Insight : The pyridinyloxy group enhances solubility and π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .

- Computational Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

- Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (pyridinyl oxygen) and hydrophobic regions (phenyl ring) .

Q. How can contradictions in reported bioactivity data for similar pyrazole-pyrrolidinone derivatives be resolved?

- Case Study : Discrepancies in IC values for COX-2 inhibition may arise from assay conditions (e.g., enzyme source, substrate concentration).

- Resolution :

- Standardized Assays : Use recombinant human COX-2 and control inhibitors (e.g., celecoxib) for cross-lab validation .

- Metabolic Stability Tests : Evaluate compound stability in microsomal preparations to rule out false negatives .

Q. What in vivo models are suitable for assessing the pharmacokinetics of this compound?

- Models :

- Rodent Studies : Measure oral bioavailability and brain penetration using LC-MS/MS quantification .

- Tissue Distribution : Radiolabel the compound with C for autoradiography in target organs .

- Key Parameters :

- Half-life : Optimize via prodrug approaches (e.g., esterification of the carbonyl group) .

- CYP450 Interactions : Screen for inhibition of major cytochrome P450 isoforms (e.g., CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.